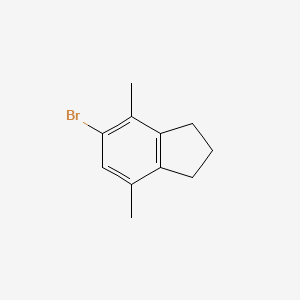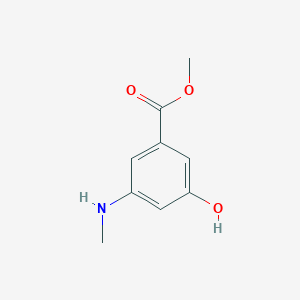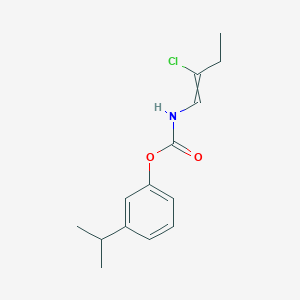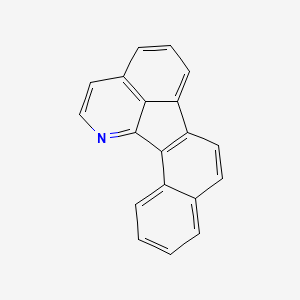![molecular formula C16H18N2O B14400884 Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- CAS No. 89648-50-0](/img/structure/B14400884.png)
Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its unique structure, which includes a phenol group, a methyl group, and a trimethylphenyl group connected through an azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- typically involves the diazotization of 2,4,6-trimethylaniline followed by coupling with 4-methylphenol. The reaction conditions generally include:
Diazotization: 2,4,6-trimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitrophenols or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dyes and Pigments: Used as a dye due to its vivid color properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect the presence of specific ions or compounds.
Biology:
Biological Staining: Utilized in staining techniques to highlight specific structures in biological tissues.
Medicine:
Pharmaceuticals: Investigated for potential use in drug formulations due to its unique chemical properties.
Industry:
Textile Industry: Used in the dyeing of fabrics.
Plastics and Polymers: Incorporated into polymers to impart color and other desirable properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- primarily involves its interaction with molecular targets through the azo linkage. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 2,4,6-trimethyl-
- Phenol, 2,4,5-trimethyl-
- Phenol, 2,4-dimethyl-
Comparison:
- Phenol, 2,4,6-trimethyl- and Phenol, 2,4,5-trimethyl- have similar structures but lack the azo linkage, making them less suitable as dyes.
- Phenol, 2,4-dimethyl- has fewer methyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- is unique due to its azo linkage, which imparts distinct color properties and reactivity, making it valuable in various applications, especially as a dye.
Eigenschaften
CAS-Nummer |
89648-50-0 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4-methyl-2-[(2,4,6-trimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H18N2O/c1-10-5-6-15(19)14(9-10)17-18-16-12(3)7-11(2)8-13(16)4/h5-9,19H,1-4H3 |
InChI-Schlüssel |
KOROBNGOQJKBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B14400810.png)



![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)

![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)

![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
